tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine
Description
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaen-15-amine (molecular formula: C₁₉H₂₁N, average mass: 263.384) is a tetracyclic compound featuring a rigid bridged framework with an amine substituent at position 14. It is structurally related to the antidepressant maprotiline, where it serves as the desmethyl (primary amine) derivative, also known as normaprotiline (CAS: 5892-42-2) . The compound’s IUPAC name, 9,10-Ethanoanthracene-9(10H)-propanamine, highlights its ethano-bridged anthracene core, which confers significant planarity and electronic conjugation . It is primarily utilized in pharmacological research to study structure-activity relationships (SAR) in tricyclic and tetracyclic antidepressants .
Structure
3D Structure
Properties
CAS No. |
6372-65-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine |
InChI |
InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2 |
InChI Key |
URRYLKCWJQMOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced tetracyclic amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Antitubercular Agents
Recent research has identified tetracyclo compounds as promising candidates for developing new antitubercular agents. Specifically, the compound has been explored for its inhibitory effects on polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis . The structure of tetracyclo compounds allows for specific interactions with the enzyme's active site, potentially leading to effective inhibitors that could overcome current drug resistance.
Case Study:
A study demonstrated that derivatives of tetracyclo compounds showed significant activity against Pks13 with minimal cardiotoxicity concerns compared to previous drug candidates . This highlights the importance of structural modifications in enhancing efficacy and safety profiles.
Neuropharmacology
Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has also been investigated for its neuropharmacological properties. It has been associated with the modulation of neurotransmitter systems and may serve as a scaffold for developing antidepressants or anxiolytics.
Example:
The compound's structural features suggest it could interact with serotonin and norepinephrine transporters, similar to other known antidepressants . This opens avenues for further research into its potential therapeutic effects on mood disorders.
Organic Electronics
The unique structural properties of tetracyclo compounds lend themselves to applications in organic electronics. Their ability to form stable π-conjugated systems makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Research Findings:
Studies have shown that incorporating tetracyclo structures into polymer matrices can enhance charge transport properties and overall device efficiency . This is crucial for developing next-generation electronic devices that are both efficient and cost-effective.
Mechanism of Action
The mechanism of action of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Amine vs. N-Methylamine: The target compound’s primary amine (vs.
- Carboxamide Derivative : The bulky carboxamide group in ’s compound enhances hydrogen-bonding capacity, suggesting applications in enzyme inhibition .
- Dione Derivative : The 15,16-dione () introduces electrophilic ketones, enabling reactivity in nucleophilic addition reactions, unlike the inert amine in the target compound .
Pharmacological and Physicochemical Properties
- Solubility : The primary amine in the target compound improves water solubility compared to maprotiline’s N-methyl group, which enhances lipid solubility and CNS penetration .
- SAR in Antidepressants: Secondary amines (e.g., maprotiline) exhibit stronger norepinephrine reuptake inhibition due to increased lipophilicity, whereas primary amines (target) may favor serotonin modulation .
Biological Activity
Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is a complex organic compound characterized by its unique tetracyclic structure and multiple double bonds. This article explores its biological activity through various studies and data sources.
- Molecular Formula : C24H29N
- Molecular Weight : 331.5 g/mol
- XLogP3 : 5.6 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 1
- Rotatable Bond Count : 4
These properties suggest that the compound is likely to exhibit significant interactions with biological membranes due to its lipophilicity and structural complexity .
Antimicrobial Properties
Research indicates that tetracyclo compounds often exhibit antimicrobial activity. For example, studies have shown that similar tetracyclic structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis. The specific activities of this compound against various bacterial strains have yet to be fully elucidated but warrant further investigation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of tetracyclo compounds. For instance:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study 2 : In vitro assays showed that tetracyclo derivatives could affect signaling pathways involved in cancer progression (e.g., the MAPK pathway) .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- Membrane Disruption : Due to its lipophilic nature, it may integrate into lipid bilayers affecting membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Signal Transduction Modulation : Interaction with receptors or signaling molecules may alter cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Future Directions
Further research is necessary to:
- Clarify the specific biological pathways affected by this compound.
- Conduct in vivo studies to assess therapeutic efficacy and safety.
- Explore synthetic modifications to enhance activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
